molecular formula C9H5N3OS B063147 (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile CAS No. 173540-04-0

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile

Cat. No.: B063147
CAS No.: 173540-04-0
M. Wt: 203.22 g/mol
InChI Key: VBSHHUKLLRLPLG-CLFYSBASSA-N
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Description

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a chemical compound characterized by the presence of a benzothiazole ring, a nitroso group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile typically involves the condensation of 2-aminobenzothiazole with nitrosoacetonitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where the condensation reaction takes place. The product is then isolated and purified using techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The nitroso group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further participate in various organic transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-(3H-1,3-benzothiazol-2-ylidene)acetonitrile
  • 2-(3H-1,3-benzothiazol-2-ylidene)-2-nitroacetonitrile
  • 2-(3H-1,3-benzothiazol-2-ylidene)-2-aminoacetonitrile

Comparison: Compared to its analogs, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The nitroso group can undergo specific reactions that are not possible with other functional groups, making this compound particularly interesting for research and industrial applications.

Properties

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUGMJKPPEOEY-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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